Azetidine, 1,1'-methylenebis-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
38455-24-2 |
|---|---|
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
1-(azetidin-1-ylmethyl)azetidine |
InChI |
InChI=1S/C7H14N2/c1-3-8(4-1)7-9-5-2-6-9/h1-7H2 |
InChI Key |
QSEXZOMYNWRHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CN2CCC2 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Azetidine, 1,1 Methylenebis
Ring-Opening Reactions of Azetidine (B1206935), 1,1'-methylenebis-
The reactivity of azetidines is largely dictated by the inherent strain of the four-membered ring, making them susceptible to ring-opening reactions under various conditions. For a molecule like Azetidine, 1,1'-methylenebis-, with two azetidine rings, these reactions could potentially occur at either or both rings.
Nucleophilic Ring-Opening Pathways
Azetidinium salts, formed by the protonation or alkylation of the nitrogen atom, are highly susceptible to nucleophilic attack, leading to ring-opening. This process generally follows an SN2 mechanism. The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the azetidine ring. In the case of an unsubstituted azetidine ring, nucleophilic attack would be expected to occur at the less hindered α-carbon.
For Azetidine, 1,1'-methylenebis-, after the formation of a mono- or di-azetidinium species, a variety of nucleophiles could induce ring-opening. The reaction would proceed via backside attack, leading to the formation of a γ-substituted aminopropyl group. The presence of the second azetidine ring could potentially influence the reactivity of the first, either through electronic effects or by acting as an internal nucleophile under certain conditions.
Electrophilic Activation and Ring Scission
Electrophilic activation of the azetidine ring is a key step in initiating ring-opening reactions. This typically involves the protonation of the nitrogen atom by Brønsted acids or coordination to Lewis acids. This activation enhances the electrophilicity of the ring carbons, making them more susceptible to attack by even weak nucleophiles.
In the context of Azetidine, 1,1'-methylenebis-, treatment with a strong acid would likely lead to the protonation of both nitrogen atoms. Subsequent attack by a nucleophile would result in the cleavage of one or both C-N bonds of the azetidine rings. The specific outcome would depend on the reaction conditions and the nature of the nucleophile present in the medium.
Cationic Ring-Opening Polymerization of Azetidine Derivatives
Azetidine and its derivatives are known to undergo cationic ring-opening polymerization (CROP). This process is typically initiated by electrophilic species that activate the azetidine monomer. The polymerization proceeds through a "living" chain-growth mechanism, where the propagating species is a cyclic azetidinium ion.
Theoretically, Azetidine, 1,1'-methylenebis- could act as a bifunctional monomer in CROP. Initiation would lead to the opening of one azetidine ring, and the resulting propagating chain could then incorporate other monomers. The presence of the second azetidine ring could lead to cross-linking or the formation of more complex polymer architectures. The kinetics and mechanism of such a polymerization would be influenced by the reactivity of the azetidinium species and the steric hindrance imposed by the methylene (B1212753) bridge.
Reactivity of the 1,1'-Methylene Bridge in Azetidine, 1,1'-methylenebis-
The 1,1'-methylene bridge connecting the two azetidine rings is another potential site of chemical reactivity. Its behavior would be influenced by the adjacent nitrogen atoms.
Oxidative and Reductive Transformations
The methylene bridge in aminals (compounds with two nitrogen atoms attached to the same carbon) can be susceptible to oxidation. Oxidative cleavage could potentially lead to the formation of two separate N-substituted azetidine derivatives or further oxidized products, depending on the oxidant used.
Conversely, reductive cleavage of the C-N bonds of the methylene bridge is also a possibility, although this would likely require harsh reducing conditions. Such a reaction would yield N-methylazetidine as a product. The stability of the methylene bridge would be a key factor in determining the feasibility of these transformations.
Stabilization and Destabilization Effects of the Methylene Linkage
The methylene linkage in Azetidine, 1,1'-methylenebis- is part of an aminal functional group. Aminals are generally stable under basic and neutral conditions but can be labile under acidic conditions. The protonation of the nitrogen atoms would make the central carbon of the methylene bridge more electrophilic and susceptible to nucleophilic attack, potentially leading to the cleavage of the bridge.
Reactions at Nitrogen Centers in Azetidine, 1,1'-methylenebis-
Detailed studies on the reactivity of the nitrogen centers in Azetidine, 1,1'-methylenebis- are not available in the current body of scientific literature. General principles of amine chemistry suggest that the lone pair of electrons on the nitrogen atoms would be available for nucleophilic attack. However, without experimental data, any discussion of specific reactions remains speculative.
N-Alkylation and N-Acylation Reactions
Specific examples and detailed research findings on the N-alkylation and N-acylation of Azetidine, 1,1'-methylenebis- have not been reported. In principle, the nitrogen atoms could react with alkylating agents (e.g., alkyl halides) and acylating agents (e.g., acyl chlorides or anhydrides). Such reactions would be expected to yield mono- or di-substituted products, depending on the stoichiometry and reaction conditions. However, the specific conditions, yields, and characteristics of these products for Azetidine, 1,1'-methylenebis- are not documented.
Formation of Azetidinium Salts and Their Reactivity
The formation of azetidinium salts from Azetidine, 1,1'-methylenebis- through quaternization of the nitrogen atoms is a theoretically plausible reaction. This would likely involve the reaction of the parent compound with two equivalents of an alkylating agent to form a dicationic species, a 1,1'-methylenebis(1-alkylazetidinium) salt. The reactivity of such salts would be of interest, particularly in the context of ring-opening reactions driven by the strain of the four-membered ring. However, no studies detailing the synthesis, isolation, or subsequent reactivity of azetidinium salts derived from Azetidine, 1,1'-methylenebis- have been published.
Stereochemical Outcomes and Control in Reactions of Azetidine, 1,1'-methylenebis-
There is no information available regarding the stereochemical outcomes or the methods for stereochemical control in reactions involving Azetidine, 1,1'-methylenebis-. Research in this area would be necessary to understand how the presence of two azetidine rings linked by a methylene bridge influences the stereochemistry of reactions at either ring.
Computational Elucidation of Reaction Mechanisms for Azetidine, 1,1'-methylenebis- Transformations
Computational studies focused on the elucidation of reaction mechanisms for transformations of Azetidine, 1,1'-methylenebis- are absent from the scientific literature. Theoretical investigations could provide valuable insights into the transition states, reaction pathways, and energetics of potential reactions, but such analyses have not been reported for this specific molecule.
Structural and Conformational Analysis of Azetidine, 1,1 Methylenebis
Three-Dimensional Architecture and Spatial Orientation of Azetidine (B1206935), 1,1'-methylenebis-
The three-dimensional structure of Azetidine, 1,1'-methylenebis- is dictated by the inherent geometry of the azetidine rings and the spatial arrangement of the connecting methylene (B1212753) bridge. An individual azetidine ring is not planar; instead, it adopts a puckered or bent conformation to alleviate some of the intrinsic ring strain. Electron diffraction studies of the parent azetidine molecule have determined a dihedral angle of 37°, indicating a significant deviation from planarity rsc.org. This puckering is a critical feature of the ring's architecture.
Conformational Dynamics and Preferred Conformations of the Azetidine Rings and Methylene Bridge
The methylene bridge introduces additional conformational flexibility. Rotation around the N-CH2 and CH2-N bonds will lead to a variety of transient shapes. The preferred conformation will be a balance between minimizing steric interactions between the two azetidine rings and alleviating torsional strain. It is plausible that the molecule favors a staggered conformation around the methylene bridge to minimize these repulsive forces. The interplay between the ring puckering of both azetidine units and the rotation of the methylene bridge results in a complex potential energy surface with multiple local minima, each corresponding to a different transient conformation. Without specific spectroscopic or computational data for Azetidine, 1,1'-methylenebis-, the relative energies of these conformations remain speculative.
Intermolecular Interactions and Aggregation Behavior in Condensed Phases
In the condensed phases (liquid or solid), molecules of Azetidine, 1,1'-methylenebis- will interact with each other through various non-covalent forces. The primary intermolecular interactions expected are van der Waals forces, specifically London dispersion forces, arising from temporary fluctuations in electron density. The presence of nitrogen atoms with lone pairs of electrons also allows for the possibility of dipole-dipole interactions.
Given that there are no hydrogen atoms directly bonded to the nitrogen atoms (as they are tertiary amines), classical hydrogen bonding between molecules of Azetidine, 1,1'-methylenebis- is not possible. However, the nitrogen lone pairs could act as hydrogen bond acceptors if a suitable donor, such as water or an alcohol, is present in the medium.
Derivatization Strategies and Analogues of Azetidine, 1,1 Methylenebis
Synthesis of Substituted Azetidine (B1206935), 1,1'-methylenebis- Derivatives
The synthesis of substituted derivatives of "Azetidine, 1,1'-methylenebis-" can be approached by modifying either the azetidine rings or the methylene (B1212753) bridge, allowing for a diverse range of structural modifications.
Functionalization of the Azetidine Rings
The functionalization of the azetidine rings in "Azetidine, 1,1'-methylenebis-" is a key strategy for introducing chemical diversity. While specific literature on the direct functionalization of this particular molecule is limited, general methods for the substitution of azetidine rings can be extrapolated. These methods include reactions at the C2 and C3 positions of the azetidine ring.
Substitution at the C3 Position: A common approach for functionalizing azetidines is through reactions at the C3 position. For instance, the synthesis of 3-substituted azetidines can be achieved through various methods, including the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetates. This method allows for the introduction of a variety of substituents at the 3-position of the azetidine ring. Another versatile method involves the strain-release arylation of in-situ generated azabicyclobutanes, enabling the formation of 3-arylated azetidine intermediates.
Substitution at the C2 Position: The functionalization at the C2 position of the azetidine ring is also a viable strategy. For example, optically active 2-substituted azetidine-2-carbonitriles can be synthesized from chiral 1-arylethylamines via α-alkylation of N-borane complexes. This demonstrates the potential for introducing substituents at the C2 position, which could be adapted for the "Azetidine, 1,1'-methylenebis-" scaffold.
The table below summarizes potential functionalization reactions on the azetidine rings based on general azetidine chemistry.
| Reaction Type | Position | Reagents and Conditions | Potential Substituent |
| Aza-Michael Addition | C3 | NH-heterocycles, DBU, acetonitrile, 65 °C | Heterocyclic groups |
| Strain-Release Arylation | C3 | Organometallic reagents, Cu(OTf)2 | Alkyl, allyl, vinyl, benzyl (B1604629) groups |
| α-Alkylation of N-Borane Complex | C2 | LDA, Benzyl bromide, -78 °C to rt | Benzyl group |
Modification of the Methylene Bridge
Modification of the methylene bridge in "Azetidine, 1,1'-methylenebis-" offers another handle for derivatization. While direct examples for this specific molecule are scarce, analogous reactions with similar bis(heterocyclyl)methane compounds provide valuable insights. For instance, in bis(indolyl)methanes, the methylene bridge can be functionalized through a double Michael addition of indoles to diethyl ethoxymethylenemalonate (DEEM), catalyzed by p-TsOH. This introduces a malonate group onto the methylene bridge.
Furthermore, the synthesis of bis(azolyl)methane analogues often involves the reaction of the corresponding azole with a methylene source. By using substituted methylene sources, it is conceivable to introduce substituents directly onto the bridging carbon. For example, using a substituted dihalomethane or an aldehyde in the initial synthesis could lead to a modified bridge.
The following table outlines potential strategies for modifying the methylene bridge, drawing parallels from related chemistries.
| Strategy | Reagents and Conditions | Potential Bridge Modification |
| Double Michael Addition Analogy | Diethyl ethoxymethylenemalonate, p-TsOH | Introduction of a malonate group |
| Use of Substituted Methylene Source | Substituted dihalomethane or aldehyde | Introduction of alkyl or aryl groups |
Preparation of Chiral Azetidine, 1,1'-methylenebis- Analogues
The preparation of chiral analogues of "Azetidine, 1,1'-methylenebis-" can be achieved by utilizing chiral azetidine precursors or through asymmetric synthesis. The inherent chirality of the azetidine rings can be introduced and controlled to produce enantiomerically pure or enriched final compounds.
One approach involves the use of chiral starting materials. For instance, the synthesis of chiral tetrasubstituted azetidines has been accomplished from donor-acceptor azetines via asymmetric copper(I)-catalyzed imido-ylide [3+1]-cycloaddition with metallo-enolcarbenes nih.gov. Such chiral azetidines could then be used in a subsequent reaction with a methylene source to form the chiral "Azetidine, 1,1'-methylenebis-" analogue.
Another strategy is the enantiocontrolled synthesis of azetidine libraries through strain-release functionalization of 1-azabicyclobutanes. This method allows for the creation of complex stereopure azetidines that could serve as building blocks.
The table below summarizes potential approaches to synthesize chiral analogues.
| Approach | Key Features | Potential Chiral Outcome |
| Asymmetric [3+1]-Cycloaddition | Copper(I) catalysis with chiral ligands | Enantiomerically enriched tetrasubstituted azetidine units |
| Strain-Release Functionalization | Use of chiral 1-azabicyclobutanes | Access to a library of stereodefined azetidines |
Incorporation into Polycyclic and Supramolecular Architectures
"Azetidine, 1,1'-methylenebis-" can serve as a versatile building block for the construction of more complex polycyclic and supramolecular structures. The two azetidine nitrogen atoms can act as coordination sites for metal ions or as points of attachment for further chemical elaboration.
In the context of polycyclic structures, the azetidine moiety is known to be a valuable component in the design of energetic materials. The introduction of the strained azetidine ring can increase the density and decomposition temperature of the resulting polycyclic compounds. While no specific examples with "Azetidine, 1,1'-methylenebis-" were found, its structural motif suggests potential for creating novel polycyclic systems by linking the azetidine rings or the methylene bridge to other cyclic structures.
In supramolecular chemistry, the ability of similar bis(azolyl)methane ligands to form coordination polymers and metal-organic frameworks (MOFs) is well-documented. These ligands can bridge metal centers to create extended networks with potential applications in catalysis, gas storage, and sensing. "Azetidine, 1,1'-methylenebis-" could potentially act as a flexible ditopic ligand, with the two nitrogen atoms coordinating to metal centers. The flexibility of the methylene bridge could allow for the formation of diverse supramolecular architectures.
Exploration of Bioisosteric Analogues (Chemical Context Only)
In the context of medicinal chemistry, bioisosterism is a strategy used to modify molecular structures to enhance desired properties while maintaining biological activity. The azetidine ring itself is considered a bioisostere for other saturated heterocycles like piperidine (B6355638) and pyrrolidine, often leading to improved physicochemical properties such as solubility and lipophilicity. chemrxiv.org
The entire "Azetidine, 1,1'-methylenebis-" scaffold can be considered for bioisosteric replacement. For instance, the azetidine rings could be replaced with other four-membered heterocycles like oxetanes, or with larger rings. The methylene bridge could also be replaced with other linkers, such as an ether, thioether, or a carbonyl group, to modulate the flexibility and electronic properties of the molecule.
The exploration of bioisosteric analogues is a rational approach in drug design to access novel chemical space with potentially improved pharmacokinetic profiles. chemrxiv.org For example, replacing a ketone with a three-dimensional motif like an azetidine has emerged as a powerful tool in molecular design.
The following table presents potential bioisosteric replacements for different parts of the "Azetidine, 1,1'-methylenebis-" molecule.
| Original Moiety | Potential Bioisosteric Replacement | Rationale |
| Azetidine Ring | Oxetane, Cyclobutane, Pyrrolidine, Piperidine | Modulate polarity, size, and basicity |
| Methylene Bridge | -O-, -S-, -C=O-, -CH(R)- | Alter flexibility, polarity, and hydrogen bonding potential |
Advanced Applications in Chemical Synthesis and Materials Science
Azetidine (B1206935), 1,1'-methylenebis- as a Versatile Synthetic Precursor
Extensive research into the applications of azetidine derivatives has highlighted their potential in various fields of chemical synthesis. However, specific documented applications of Azetidine, 1,1'-methylenebis- as a versatile synthetic precursor remain a niche area of study. The inherent strain of the azetidine rings within the 1,1'-methylenebis- structure suggests a high reactivity that could be exploited in the synthesis of more complex molecules.
Building Block for Complex Organic Molecules
Role in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step, minimizing waste and saving resources. The strained azetidine rings in Azetidine, 1,1'-methylenebis- could theoretically participate in ring-opening reactions as part of a cascade sequence. This would allow for the incorporation of the C3N unit of the azetidine rings into a larger, more complex scaffold. Despite this potential, there is a lack of specific literature detailing the participation of Azetidine, 1,1'-methylenebis- in such reactions.
Applications in Polymer Chemistry
The bifunctional character of Azetidine, 1,1'-methylenebis- makes it a candidate for applications in polymer chemistry, particularly as a monomer or cross-linking agent.
Monomer in Controlled Polymerization Processes
In theory, Azetidine, 1,1'-methylenebis- could act as a monomer in ring-opening polymerization processes. The strain in the azetidine rings could be harnessed to drive the polymerization, potentially leading to novel polymer architectures. Controlled polymerization techniques would be essential to manage the reactivity and achieve polymers with defined molecular weights and low dispersity. At present, specific examples of controlled polymerization processes utilizing Azetidine, 1,1'-methylenebis- as a monomer are not described in widely accessible scientific literature.
Cross-Linking Agent in Polymer Networks
The presence of two reactive azetidine units suggests that Azetidine, 1,1'-methylenebis- could function as an effective cross-linking agent. By reacting with functional groups on polymer chains, it could form stable linkages, creating a three-dimensional polymer network. This would be valuable for modifying the mechanical and thermal properties of materials. Research specifically detailing the use and performance of Azetidine, 1,1'-methylenebis- as a cross-linking agent is not currently available.
Development of Novel Scaffolds for Diverse Chemical Applications
No literature was found that describes the use of Azetidine, 1,1'-methylenebis- as a scaffold for chemical applications. Research in this area focuses on other functionalized azetidine cores. researchgate.netchemrxiv.orgrsc.org
Potential in Catalysis and Ligand Design
There is no available research detailing the use or potential of Azetidine, 1,1'-methylenebis- as a catalyst or in ligand design. Studies on azetidine-based ligands focus on different derivatives, often for reactions like the Suzuki-Miyaura coupling.
Due to the absence of specific data for "Azetidine, 1,1'-methylenebis-" in the requested contexts, and to adhere to the strict instructions of not introducing information outside the specified scope, the article cannot be generated.
Theoretical and Computational Chemistry Studies of Azetidine, 1,1 Methylenebis
Quantum Chemical Calculations on Electronic Structure
There are no specific studies detailing quantum chemical calculations on the electronic structure of Azetidine (B1206935), 1,1'-methylenebis-. Such calculations would typically involve methods like Density Functional Theory (DFT) or ab initio calculations to determine properties such as molecular orbital energies, electron density distribution, and electrostatic potential. This information is fundamental to understanding the molecule's reactivity and intermolecular interactions. While general principles of quantum chemistry can be applied, specific values for parameters like HOMO-LUMO gap, dipole moment, and atomic charges for this compound have not been published.
Conformational Analysis using Molecular Mechanics and Dynamics
A thorough conformational analysis of Azetidine, 1,1'-methylenebis- using molecular mechanics (MM) and molecular dynamics (MD) simulations has not been reported. These studies would be crucial for identifying the most stable three-dimensional arrangements of the molecule and the energy barriers between different conformations. Understanding the conformational preferences is key to elucidating its biological activity and material properties.
Simulation of Reaction Pathways and Energy Landscapes
No simulations of reaction pathways or detailed energy landscapes for reactions involving Azetidine, 1,1'-methylenebis- are available in the current body of scientific literature. Such simulations are vital for predicting reaction mechanisms, identifying transition states, and calculating activation energies, thereby providing a deeper understanding of its chemical transformations.
Prediction of Spectroscopic Parameters to Aid Experimental Characterization
While experimental characterization of compounds often relies on techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, the computational prediction of these spectroscopic parameters for Azetidine, 1,1'-methylenebis- has not been documented. Theoretical calculations of NMR chemical shifts and coupling constants, as well as vibrational frequencies, would be invaluable for interpreting experimental spectra and confirming the compound's structure. Although online tools can provide general NMR shift predictions, dedicated studies with specific computational methods and basis sets for this molecule are lacking.
Computational Design of Novel Azetidine, 1,1'-methylenebis- Architectures
The computational design of novel molecular architectures based on the Azetidine, 1,1'-methylenebis- scaffold is an area that remains to be explored. Such in silico design studies are instrumental in proposing new derivatives with potentially enhanced properties for various applications, including pharmaceuticals and materials science.
Analytical and Spectroscopic Research Methodologies for Azetidine, 1,1 Methylenebis
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of azetidine (B1206935) compounds. One-dimensional techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, respectively. rsc.orgjmchemsci.com However, for complex derivatives, advanced NMR methods are indispensable.
Multidimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for the unambiguous assignment of all proton and carbon signals and for establishing connectivity within complex molecules. nih.govscilit.com
COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons, such as those within the azetidine rings and on the methylene (B1212753) bridge.
HSQC: This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a clear map of which protons are attached to which carbons.
HMBC: This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). It is particularly useful for identifying quaternary carbons and for establishing the connectivity between different structural fragments, such as linking the methylene bridge proton signals to the carbon signals of the azetidine rings.
| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |
|---|---|---|---|
| H-2/H-4 (α-protons) | H-3 (β-protons) | C-2/C-4 | C-3, Methylene Carbon |
| H-3 (β-protons) | H-2/H-4 (α-protons) | C-3 | C-2/C-4 |
| Methylene Protons | None | Methylene Carbon | C-2/C-4 |
The four-membered azetidine ring is not perfectly planar and can undergo conformational changes, such as ring puckering. Furthermore, the nitrogen atom can undergo inversion. adelaide.edu.au Dynamic NMR (DNMR) involves recording spectra at variable temperatures to study these dynamic processes. capes.gov.br By analyzing changes in chemical shifts and the coalescence of signals as the temperature is varied, it is possible to determine the energy barriers and rates of these conformational interchanges. adelaide.edu.au This provides critical insight into the molecule's flexibility and the preferred conformations of the azetidine rings in solution.
Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis
Mass spectrometry is essential for determining the molecular weight of "Azetidine, 1,1'-methylenebis-" and for gaining structural information through the analysis of its fragmentation patterns. nist.gov Electron Ionization (EI) is a common technique used for this purpose. A study utilizing Gas Chromatography-Mass Spectrometry (GC-MS) identified a related compound, "Azetidine, 1,1'-methylenebis[2-methyl-". imrpress.com
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation of the molecular ion provides a unique fingerprint. For "Azetidine, 1,1'-methylenebis-", the fragmentation pathways are expected to involve specific cleavages of the four-membered rings and the central methylene bridge. uri.edunih.gov
Key fragmentation pathways may include:
Alpha-cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for cyclic amines.
Ring cleavage: The azetidine ring can open, leading to characteristic fragment ions.
Cleavage of the methylene bridge: The bond between the methylene carbon and one of the nitrogen atoms can break, leading to the formation of an azetidine-containing fragment.
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 126 | [C₇H₁₄N₂]⁺ | Molecular Ion (M⁺) |
| 111 | [M - CH₃]⁺ | Loss of a methyl radical from a fragmented ring |
| 70 | [C₄H₈N]⁺ | Cleavage of the N-CH₂ bond |
| 57 | [C₃H₇N]⁺ | Azetidine radical cation |
| 42 | [C₂H₄N]⁺ | Fragment from ring cleavage |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. kurouskilab.comrsc.org The spectra serve as a molecular fingerprint and can be used to identify specific functional groups and structural features. chemicalbook.commdpi.com
For "Azetidine, 1,1'-methylenebis-", the key vibrational modes would include:
C-H Stretching: Typically observed in the 2850-3000 cm⁻¹ region for the CH₂ groups.
CH₂ Scissoring/Bending: Expected around 1450-1470 cm⁻¹.
C-N Stretching: These vibrations for the azetidine ring would appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹.
Ring Vibrations: The breathing and puckering modes of the four-membered ring would also be present in the fingerprint region.
While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment (like C-N stretching), Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com A derivative, methylenebis(3,3-diethylazetidine-2,4-dione), showed a strong carbonyl (C=O) stretch at 1755 cm⁻¹ in its IR spectrum. rsc.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong | Strong |
| CH₂ Scissor | 1450 - 1470 | Medium | Medium |
| C-N Stretch | 1020 - 1250 | Medium-Strong | Weak-Medium |
| Ring Deformation | 800 - 1000 | Medium | Medium |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and conformational details. This technique is applicable if the compound or a suitable derivative can be grown as a single crystal. nih.gov
The crystal structure of a closely related derivative, methylenebis(3,3-diethylazetidine-2,4-dione), has been determined. rsc.orgrsc.org The analysis revealed that the four-membered azetidine ring in this derivative is planar. rsc.org The study provided key intramolecular dimensions, offering valuable insight into the geometry of the bridged azetidine system. rsc.org
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂N₂O₄ |
| Space Group | C2 |
| a (Å) | 11.093 |
| b (Å) | 7.239 |
| c (Å) | 20.494 |
| β (°) | 105.74 |
| C-N-C Angle (ring) | 94.4° |
| N-C-C Angle (ring) | 91.0° |
| C-C-C Angle (ring) | 83.6° |
Chromatographic Methods for Purity Assessment and Isolation of Isomers
Chromatographic techniques are fundamental for assessing the purity of "Azetidine, 1,1'-methylenebis-" and for separating it from starting materials, byproducts, or any potential isomers.
Thin-Layer Chromatography (TLC): Often used for rapid monitoring of reaction progress and for preliminary purity checks.
Column Chromatography: A standard method for the purification of the compound on a larger scale, often using silica (B1680970) gel as the stationary phase. rsc.org
Gas Chromatography (GC): Suitable for analyzing the purity of volatile compounds. When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. imrpress.com
High-Performance Liquid Chromatography (HPLC): A highly efficient method for purity determination and for the separation of complex mixtures. nih.gov Different stationary phases (e.g., normal-phase, reverse-phase) can be employed depending on the polarity of the compound and its derivatives. mdpi.com For derivatives with stereocenters, chiral HPLC columns can be used to separate enantiomers or diastereomers. nih.gov
Future Research Directions and Unresolved Challenges for Azetidine, 1,1 Methylenebis
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in the study of Azetidine (B1206935), 1,1'-methylenebis- is the development of efficient and environmentally benign synthetic methodologies. Current synthetic strategies for azetidine rings often involve multi-step processes that may not be sustainable. chemrxiv.orgmedwinpublishers.com Future research must prioritize the creation of novel synthetic pathways that adhere to the principles of green chemistry.
Key areas for investigation include:
Catalytic Approaches: The use of transition metal catalysts, such as ruthenium or copper, has proven effective in the atom-economical synthesis of other nitrogen heterocycles. nih.govorganic-chemistry.org Research should be directed towards developing catalytic domino reactions that can construct the bis-azetidine framework in a single, efficient step from simple precursors.
Photocatalysis: Visible-light-mediated reactions, which operate under mild conditions, offer a promising avenue for azetidine synthesis. nih.govnih.gov Exploring photo-induced cycloadditions or radical-based pathways could lead to highly efficient and selective routes to Azetidine, 1,1'-methylenebis-.
Flow Chemistry: Continuous flow reactors can offer improved safety, scalability, and efficiency over traditional batch processes. Adapting or designing a synthesis for Azetidine, 1,1'-methylenebis- in a flow system could be a significant step towards industrial viability.
Table 1: Comparison of Potential Sustainable Synthetic Strategies
| Synthetic Strategy | Potential Advantages for Azetidine, 1,1'-methylenebis- | Unresolved Challenges |
|---|---|---|
| Domino Catalysis | High atom economy, reduced number of steps, single-step assembly. nih.gov | Catalyst discovery, controlling selectivity for the bis-structure. |
| Visible-Light Photocatalysis | Mild reaction conditions, high functional group tolerance, unique reactivity. nih.govspringernature.com | Identifying suitable photocatalysts and precursors, quantum yield optimization. |
| Biocatalysis | High enantioselectivity, environmentally benign (aqueous media, mild temperatures). | Enzyme discovery and engineering, substrate scope limitations. |
| Flow Chemistry | Enhanced safety for strained rings, improved scalability, precise process control. | Reactor design, optimization of reaction kinetics under flow. |
Exploration of Novel Reactivity Patterns and Transformations
The reactivity of azetidines is largely governed by the considerable strain within the four-membered ring (approx. 25.4 kcal/mol). rsc.org This strain can be harnessed for unique chemical transformations. For Azetidine, 1,1'-methylenebis-, the presence of two linked rings opens up possibilities for reactivity not seen in simpler azetidines.
Future research should explore:
Ring-Opening Polymerization (ROP): The methylene (B1212753) bridge could act as a pivot for controlled ROP of both rings, potentially leading to novel nitrogen-containing polymers with unique topologies and properties.
Selective Functionalization: Developing methods to selectively functionalize one or both azetidine rings while leaving the core structure intact is a significant challenge. This would allow for the synthesis of a library of derivatives for various applications.
Strain-Release Reactions: Investigating strain-release-driven reactions, such as cycloadditions or rearrangements, could provide access to more complex heterocyclic systems that are otherwise difficult to synthesize. rsc.orgrsc.org
Integration into Advanced Functional Materials
The rigid, three-dimensional structure of the azetidine moiety makes it an attractive building block for advanced materials. nih.gov The bis-azetidine nature of Azetidine, 1,1'-methylenebis- makes it a particularly compelling candidate for creating cross-linked or network materials.
Potential applications to be investigated include:
Polymer Chemistry: As a monomer or cross-linking agent, it could be integrated into polyamides, polyimides, or other polymers to enhance thermal stability, rigidity, and mechanical properties.
Energetic Materials: Functionalized azetidines have been explored as novel energetic materials. bohrium.com The high nitrogen content and strained rings of Azetidine, 1,1'-methylenebis- suggest it could be a precursor to high-density, high-energy materials.
Metal-Organic Frameworks (MOFs): The two nitrogen atoms could serve as coordination sites for metal ions, positioning the compound as a unique organic linker for the design of novel MOFs with tailored porosity and catalytic activity.
Addressing Scalability and Industrial Viability of Synthesis
A significant hurdle for the practical application of any novel compound is the ability to produce it on a large scale safely and economically. For strained heterocycles like azetidines, this is a non-trivial challenge. medwinpublishers.com
Key challenges to address include:
Process Optimization: Moving from laboratory-scale synthesis (milligrams) to gram- or kilogram-scale production requires extensive optimization to maintain yield and purity. nih.gov
Cost-Effectiveness: The starting materials and reagents used must be inexpensive and readily available to ensure the final product is commercially viable.
Purification: Developing robust and scalable purification methods to remove impurities and side products is crucial for achieving the high purity required for most applications. A recent study on C2-substituted azetidines demonstrated a gram-scale synthesis with a single purification over three steps, highlighting a potential pathway for scalability. nih.gov
Elucidating Complex Mechanistic Pathways
A deep understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of Azetidine, 1,1'-methylenebis- is fundamental for optimizing reactions and predicting new reactivity.
Future research should focus on:
Formation Mechanism: Investigating the stepwise or concerted nature of the cyclization reactions that form the two azetidine rings and the central methylene bridge.
Reaction Intermediates: Utilizing spectroscopic techniques and trapping experiments to identify and characterize transient intermediates, such as zwitterions or radical species, that may occur during its synthesis or reactions. mdpi.com
Kinetic Studies: Performing detailed kinetic analysis to understand the rate-determining steps and the influence of catalysts, solvents, and temperature on reaction outcomes. Computational DFT calculations have been shown to be valuable in understanding kinetic favorability in azetidine synthesis. nih.gov
Synergistic Approaches Combining Experimental and Computational Studies
The complexity of Azetidine, 1,1'-methylenebis- necessitates a modern research approach that tightly integrates experimental synthesis and characterization with theoretical and computational modeling. researchgate.netnih.gov This synergy can accelerate discovery and provide insights that are difficult to obtain through experiments alone.
A synergistic research plan would involve:
Predictive Modeling: Using computational chemistry, such as Density Functional Theory (DFT), to predict stable conformations, spectroscopic signatures (NMR, IR), and potential reaction pathways. nih.gov
Mechanism Validation: Combining computational modeling of transition states and reaction energy profiles with experimental kinetic data to build a comprehensive and validated understanding of reaction mechanisms.
Materials Design: Employing computational screening to predict the properties of polymers or MOFs derived from Azetidine, 1,1'-methylenebis- before committing to extensive synthetic work. This can guide experimental efforts toward the most promising material candidates. rsc.org
Table 2: Framework for Synergistic Experimental and Computational Research
| Research Area | Experimental Methods | Computational Methods | Desired Outcome |
|---|---|---|---|
| Synthesis | Catalyst screening, reaction optimization, product isolation and characterization. | DFT calculations of reaction pathways, transition state analysis. | Development of high-yield, selective, and sustainable synthetic routes. nih.gov |
| Reactivity | Kinetic studies, intermediate trapping, product analysis (NMR, MS, X-ray). | Molecular dynamics simulations, prediction of bond dissociation energies. | A predictive understanding of novel transformations and reactivity patterns. |
| Materials Science | Polymer synthesis, MOF fabrication, material characterization (TGA, DSC, SEM). | Simulation of polymer properties, prediction of MOF structures and gas sorption. | Rational design and synthesis of advanced functional materials. |
Synergistic Approaches Combining Experimental and Computational Studies
The synergy between computational chemistry and experimental techniques offers a powerful paradigm for accelerating the understanding of chemical systems. researchgate.netcuny.edu For a molecule like Azetidine, 1,1'-methylenebis-, where a dearth of information exists, this combined approach would be particularly fruitful.
Computational modeling can serve as a predictive tool to guide experimental efforts. mit.edu Techniques such as Density Functional Theory (DFT) and other quantum mechanics-based methods can provide invaluable insights into the molecule's electronic structure, conformational preferences, and potential reactivity. cuny.eduresearchgate.netchemrxiv.org For instance, computational studies could predict the most stable conformations of Azetidine, 1,1'-methylenebis-, calculate its vibrational frequencies to aid in the interpretation of experimental spectroscopic data (e.g., infrared and Raman), and estimate its NMR chemical shifts.
Furthermore, computational models can be employed to explore the potential reaction pathways for the synthesis and functionalization of Azetidine, 1,1'-methylenebis-. By calculating reaction energies and activation barriers, researchers can identify the most promising synthetic routes, potentially saving significant time and resources in the laboratory. researchgate.net
Experimental studies , in turn, are essential for validating and refining the predictions generated by computational models. The synthesis of Azetidine, 1,1'-methylenebis- would be the first crucial step, followed by its thorough characterization using a suite of analytical techniques. These would include:
Nuclear Magnetic Resonance (NMR) spectroscopy to determine the precise connectivity and stereochemistry of the molecule.
X-ray crystallography to obtain a definitive three-dimensional structure of the molecule in the solid state. This experimental structure can then be directly compared with the computationally predicted geometries.
Infrared (IR) and Raman spectroscopy to probe the vibrational modes of the molecule, which can be correlated with computational predictions.
Mass spectrometry to confirm the molecular weight and fragmentation patterns.
The data obtained from these experimental techniques would provide a critical feedback loop for refining the computational models. Discrepancies between predicted and experimental data can highlight the limitations of the chosen computational methods and guide the selection of more appropriate levels of theory or basis sets for future calculations.
The following table outlines a potential synergistic workflow for the study of Azetidine, 1,1'-methylenebis-:
| Computational Task | Experimental Validation | Synergistic Outcome |
| Prediction of stable conformers and geometric parameters. | X-ray crystallography and NMR spectroscopy (NOE/ROE experiments). | Accurate 3D structural model and understanding of conformational dynamics. |
| Calculation of vibrational frequencies. | Infrared (IR) and Raman spectroscopy. | Unambiguous assignment of spectroscopic signals and a validated force field. |
| Prediction of NMR chemical shifts and coupling constants. | 1H, 13C, and other relevant NMR experiments. | Confirmation of molecular structure and refined computational models for similar compounds. |
| Exploration of potential synthetic pathways and reaction mechanisms. | Laboratory synthesis and reaction monitoring (e.g., by chromatography and spectroscopy). | Optimized synthetic protocols and a deeper understanding of reactivity. |
By iteratively combining computational predictions with experimental verification, a comprehensive understanding of the fundamental properties of Azetidine, 1,1'-methylenebis- can be achieved. This synergistic strategy not only enhances the efficiency and accuracy of the research but also paves the way for the rational design of new derivatives with tailored properties for various applications, from materials science to medicinal chemistry. The successful application of such integrated approaches to other understudied azetidine derivatives will undoubtedly unlock new avenues for discovery in heterocyclic chemistry. chemrxiv.orgresearchgate.net
Q & A
Q. What are the validated synthetic routes for Azetidine, 1,1'-methylenebis- (CAS 38455-24-2), and how can reaction conditions be optimized?
Methodological Answer: Azetidine, 1,1'-methylenebis- is synthesized via condensation reactions, often involving azetidine derivatives and methylene-bridging agents. For example, analogous methylenebis compounds (e.g., N,N''-methylenebis(urea)) are synthesized under controlled pH and temperature (80–100°C) using formaldehyde as a bridging agent . Optimization requires monitoring reaction kinetics via HPLC or GC-MS to minimize side products like oligomers. Catalytic acid/base conditions (e.g., HCl or KOH) can enhance yield, while inert atmospheres (N₂/Ar) prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing Azetidine, 1,1'-methylenebis-?
Methodological Answer:
- NMR : ¹H and ¹³C NMR identify azetidine ring protons (δ 2.5–3.5 ppm) and methylene bridge signals (δ 4.0–4.5 ppm). Compare with spectral libraries for validation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₇H₁₄N₂, MW 126.20) and fragmentation patterns. The EPA/NIH Mass Spectral Database provides reference data for methylenebis compounds .
- FT-IR : Peaks near 1600–1650 cm⁻¹ indicate C-N stretching in azetidine rings .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Stability studies should assess:
- Thermal Stability : TGA/DSC under nitrogen to determine decomposition thresholds (e.g., >200°C for similar methylenebis compounds ).
- Light Sensitivity : UV-vis spectroscopy to monitor photodegradation; store in amber vials.
- Moisture Sensitivity : Karl Fischer titration to quantify hygroscopicity. Desiccants (e.g., silica gel) are recommended for long-term storage .
Advanced Research Questions
Q. What computational methods predict the electronic and steric effects of Azetidine, 1,1'-methylenebis- in coordination chemistry?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software models ligand geometry and frontier molecular orbitals (HOMO/LUMO). Compare with experimental data from iron-NHC complexes (e.g., FeIII(mbmi)₃₃) to validate bonding interactions .
- Molecular Dynamics : Simulate ligand flexibility in solvent environments (e.g., DMSO, THF) to assess steric hindrance in catalytic applications .
Q. How can contradictions in reported toxicity data for methylenebis compounds be resolved?
Methodological Answer:
- In Vitro Assays : Use HepG2 or HEK293 cells to measure IC₅₀ values, comparing results with structurally similar compounds (e.g., 3,3′-methylenebis-quinolinones ).
- Meta-Analysis : Apply QSAR models to reconcile discrepancies in toxicity datasets. Reference risk assessments from regulatory frameworks (e.g., AICIS evaluations for methylenebisacrylamide ).
Q. What mechanistic insights explain the ligand behavior of Azetidine, 1,1'-methylenebis- in transition-metal complexes?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures of metal complexes (e.g., Fe, Ru) to determine bonding modes (monodentate vs. bridging).
- Electrochemical Studies : Cyclic voltammetry reveals redox activity; compare with heteroleptic complexes (e.g., FeII(mbmi)₂(bpy)₂) to assess electron-donating capacity .
Q. How can the compound’s bioactivity be evaluated in pulmonary or inflammatory models?
Methodological Answer:
- In Vivo Models : Induce lung injury in rats (e.g., bleomycin model) and administer Azetidine, 1,1'-methylenebis- intraperitoneally. Measure biomarkers (IL-6, TNF-α) via ELISA .
- Pathway Analysis : Use RNA-seq to identify Nrf2/ARE signaling modulation, referencing protective effects of 3,3′-methylenebis-quinolinones .
Q. What analytical strategies address impurities in synthesized batches of Azetidine, 1,1'-methylenebis-?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
